molecular formula C12H16F3NO B11710514 N-(1-adamantyl)-2,2,2-trifluoroacetamide CAS No. 20594-58-5

N-(1-adamantyl)-2,2,2-trifluoroacetamide

Cat. No.: B11710514
CAS No.: 20594-58-5
M. Wt: 247.26 g/mol
InChI Key: CMKIOJNRXWXMCG-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2,2,2-trifluoroacetamide is a chemical compound that features an adamantane moiety linked to a trifluoroacetamide group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s chemical properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-adamantylamine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as recrystallization and chromatography are commonly used to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-adamantyl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its adamantane and trifluoroacetamide groups. The adamantane moiety provides rigidity and stability, while the trifluoroacetamide group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • Amantadine
  • Memantine

Uniqueness

N-(1-adamantyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties compared to other adamantane derivatives. This makes it particularly useful in applications requiring high thermal stability and specific molecular interactions .

Properties

CAS No.

20594-58-5

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-(1-adamantyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H16F3NO/c13-12(14,15)10(17)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,16,17)

InChI Key

CMKIOJNRXWXMCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(F)(F)F

Origin of Product

United States

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